4-Trifluoromethylumbelliferyl iduronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

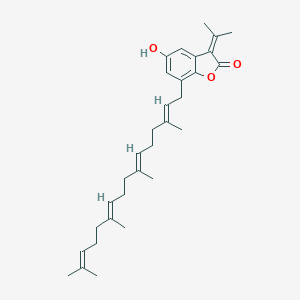

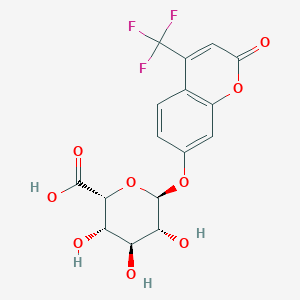

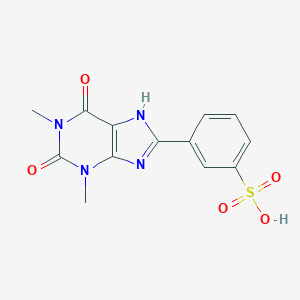

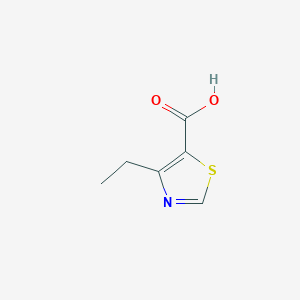

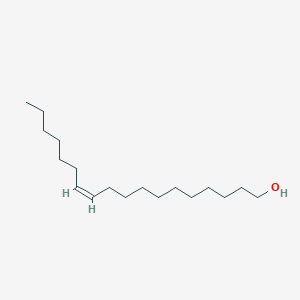

4-Trifluoromethylumbelliferyl iduronide (4-TMU) is a chemical compound that is used in scientific research to study the activity of enzymes involved in the breakdown of carbohydrates. It is a synthetic substrate that is often used to measure the activity of the enzyme iduronidase, which is involved in the degradation of glycosaminoglycans (GAGs) in the body.

Wirkmechanismus

4-Trifluoromethylumbelliferyl iduronide is a substrate for iduronidase, meaning that it is broken down by the enzyme into smaller molecules. As iduronidase breaks down 4-Trifluoromethylumbelliferyl iduronide, it releases a fluorescent molecule that can be detected using a fluorometer. The rate at which 4-Trifluoromethylumbelliferyl iduronide is broken down by iduronidase can be used to measure the activity of the enzyme.

Biochemische Und Physiologische Effekte

4-Trifluoromethylumbelliferyl iduronide is a synthetic substrate that is not found naturally in the body. As such, it does not have any direct biochemical or physiological effects on the body. However, its use in scientific research has led to a better understanding of the activity of iduronidase and its role in the breakdown of GAGs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-Trifluoromethylumbelliferyl iduronide in laboratory experiments is its high sensitivity. 4-Trifluoromethylumbelliferyl iduronide can detect very low levels of iduronidase activity, making it a valuable tool for researchers studying the enzyme. Additionally, 4-Trifluoromethylumbelliferyl iduronide is relatively easy to use and can be incorporated into a variety of experimental setups.

One limitation of using 4-Trifluoromethylumbelliferyl iduronide is that it is not specific to iduronidase. Other enzymes can also break down 4-Trifluoromethylumbelliferyl iduronide, leading to false positives in experiments. Additionally, 4-Trifluoromethylumbelliferyl iduronide does not measure the activity of iduronidase in the context of the whole cell or organism, meaning that its results may not accurately reflect the enzyme's activity in vivo.

Zukünftige Richtungen

There are several future directions for the use of 4-Trifluoromethylumbelliferyl iduronide in scientific research. One area of interest is the development of new substrates that are more specific to iduronidase and less prone to false positives. Additionally, researchers are exploring the use of 4-Trifluoromethylumbelliferyl iduronide in the development of new therapies for MPS and other diseases related to GAG accumulation. Finally, there is ongoing research into the use of 4-Trifluoromethylumbelliferyl iduronide in the development of new diagnostic tests for MPS and other GAG-related diseases.

Synthesemethoden

4-Trifluoromethylumbelliferyl iduronide is synthesized by reacting 4-trifluoromethylumbelliferone with iduronic acid chloride in the presence of a base such as triethylamine. The reaction results in the formation of 4-Trifluoromethylumbelliferyl iduronide, which is a fluorescent molecule that can be easily detected in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

4-Trifluoromethylumbelliferyl iduronide is widely used in scientific research to measure the activity of iduronidase, an enzyme that is involved in the breakdown of GAGs. GAGs are complex carbohydrates that are found in many tissues in the body, including the brain, cartilage, and connective tissue. Deficiencies in iduronidase activity can lead to the accumulation of GAGs in the body, which can cause a range of diseases known as mucopolysaccharidoses (MPS). 4-Trifluoromethylumbelliferyl iduronide is used to measure iduronidase activity in both in vitro and in vivo experiments.

Eigenschaften

CAS-Nummer |

128095-54-5 |

|---|---|

Produktname |

4-Trifluoromethylumbelliferyl iduronide |

Molekularformel |

C16H13F3O9 |

Molekulargewicht |

406.26 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13+,15+/m0/s1 |

InChI-Schlüssel |

MCDDIRXDQVYRLC-RLPMIEJPSA-N |

Isomerische SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |

SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |

Kanonische SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |

Synonyme |

4-TFMU 4-trifluoromethylumbelliferyl iduronide 4-trifluoromethylumbelliferyl-alpha-L-iduronide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

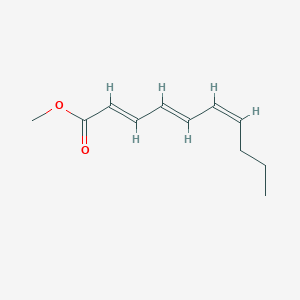

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)

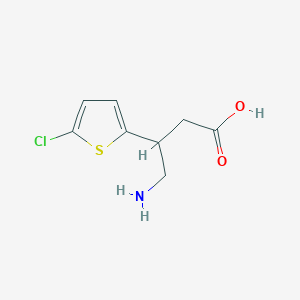

![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)